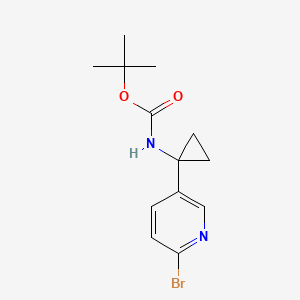
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine is a synthetic compound known for its potential applications in various scientific fields. It is a derivative of purine, a fundamental component of nucleic acids, and has been studied for its biological activities and potential therapeutic uses.
準備方法
The synthesis of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine involves several steps, typically starting with the preparation of the purine core. The introduction of the 3-iodobenzyl group and the trimethylsilyl group are key steps in the synthesis. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.
化学反応の分析
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, forming new bonds with other molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological molecules, such as enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis.
作用機序
The mechanism of action of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide: Known for its cardioprotective effects.
2-Chloro-N-(3-iodobenzyl)adenosine-5′-N-methyluronamide: Studied for its selective agonist activity on adenosine receptors.
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C15H17ClIN5Si |
|---|---|
分子量 |
457.77 g/mol |
IUPAC名 |
2-chloro-N-[(3-iodophenyl)methyl]-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C15H17ClIN5Si/c1-23(2,3)22-9-19-12-13(20-15(16)21-14(12)22)18-8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H,18,20,21) |
InChIキー |
IOLNKBYCKMITPK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



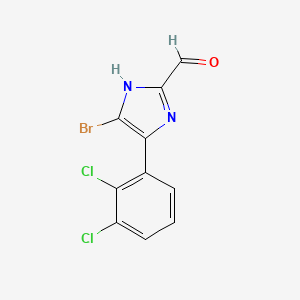
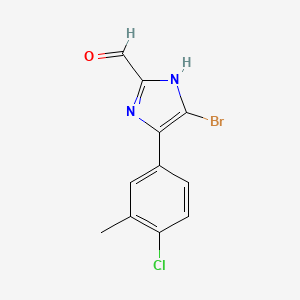
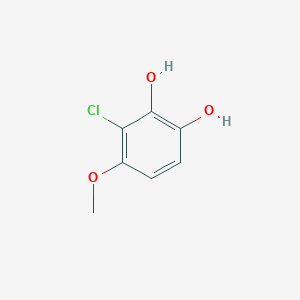
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
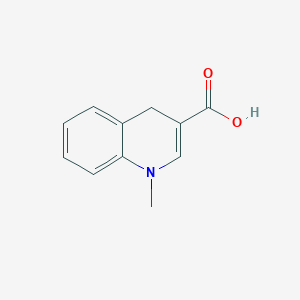
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
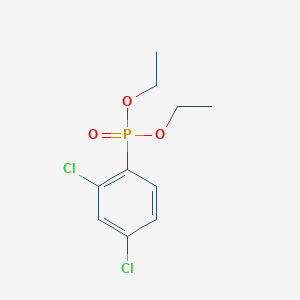
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)

